molecular formula C10H6BrI B13148318 1-Bromo-6-iodonaphthalene

1-Bromo-6-iodonaphthalene

Cat. No.: B13148318
M. Wt: 332.96 g/mol
InChI Key: FXUZFPSVRQFBNE-UHFFFAOYSA-N
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Description

1-Bromo-6-iodonaphthalene is an organic compound with the molecular formula C10H6BrI It is a derivative of naphthalene, where the hydrogen atoms at positions 1 and 6 are replaced by bromine and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-6-iodonaphthalene can be synthesized through a multi-step process involving the bromination and iodination of naphthalene. The typical synthetic route involves:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-6-iodonaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are used in the presence of solvents such as tetrahydrofuran.

Major Products Formed:

Scientific Research Applications

1-Bromo-6-iodonaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-6-iodonaphthalene in chemical reactions involves the activation of the bromine and iodine atoms, making them susceptible to nucleophilic attack or coupling reactions. The molecular targets and pathways depend on the specific reaction it undergoes. For instance, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the naphthalene ring and the boronic acid .

Comparison with Similar Compounds

  • 1-Bromo-4-iodonaphthalene
  • 2-Bromo-1-iodonaphthalene
  • 1-Bromo-2-iodonaphthalene

Comparison: 1-Bromo-6-iodonaphthalene is unique due to the specific positions of the bromine and iodine atoms on the naphthalene ring, which influence its reactivity and applications. Compared to other similar compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, making it suitable for specific synthetic applications .

Properties

Molecular Formula

C10H6BrI

Molecular Weight

332.96 g/mol

IUPAC Name

1-bromo-6-iodonaphthalene

InChI

InChI=1S/C10H6BrI/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H

InChI Key

FXUZFPSVRQFBNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)I)C(=C1)Br

Origin of Product

United States

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